2-Benzyloxyiminopropan-1,3-diol

Physicochemical Characterization Process Chemistry Purification Engineering

2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0, molecular formula C₁₀H₁₃NO₃, MW 195.22 g·mol⁻¹) is the O-benzyl oxime of 1,3-dihydroxyacetone. The molecule consists of a propan-1,3-diol backbone bearing a benzyloxyimino group at position 2, a structure that confers both hydrogen-bond donor/acceptor capacity (via the two primary alcohols) and a sterically demanding, UV-active benzyl protecting group.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 128613-49-0
Cat. No. B162496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxyiminopropan-1,3-diol
CAS128613-49-0
Synonyms2-BENZYLOXYIMINOPROPAN-1,3-DIOL
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=C(CO)CO
InChIInChI=1S/C10H13NO3/c12-6-10(7-13)11-14-8-9-4-2-1-3-5-9/h1-5,12-13H,6-8H2
InChIKeyUQZZTSKULBSSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) – Structural Identity, Physicochemical Profile, and Synthetic Role


2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0, molecular formula C₁₀H₁₃NO₃, MW 195.22 g·mol⁻¹) is the O-benzyl oxime of 1,3-dihydroxyacetone . The molecule consists of a propan-1,3-diol backbone bearing a benzyloxyimino group at position 2, a structure that confers both hydrogen-bond donor/acceptor capacity (via the two primary alcohols) and a sterically demanding, UV-active benzyl protecting group [1]. First disclosed within the broader patent family of substituted benzyl oximino compounds [2], this compound serves primarily as a protected dihydroxyacetone equivalent and, owing to the benzyloxyimino moiety, as a chiral auxiliary reagent in asymmetric synthesis .

Why 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) Is Not Interchangeable with Common O-Alkyl Oximes or Unprotected Dihydroxyacetone Derivatives


Compounds within the O-alkyl oxime class share a common C=N–O–R linkage, but the identity of the R group and the substitution pattern on the ketone precursor dictate dramatically different reactivity profiles, steric environments, and spectroscopic handles. The benzyloxy group in 2-benzyloxyiminopropan-1,3-diol cannot be replaced by a simple methyl or ethyl oxime ether without losing the characteristic UV chromophore (λmax ~254 nm) and the steric bulk required for diastereoselective transformations where the compound is employed as a chiral auxiliary . Furthermore, the unprotected 1,3-dihydroxyacetone oxime exhibits substantially different hydrogen-bonding capacity and solubility, and its lower molecular weight (MW 119.12 g·mol⁻¹ vs. 195.22 g·mol⁻¹) alters chromatographic retention and volatility, making it unsuitable as a direct substitute in multi-step syntheses that rely on the benzyl group as a protecting group for the oxime nitrogen . Thus, even structurally similar O-substituted oximes cannot be assumed to behave equivalently in the same synthetic or analytical procedure without risking loss of yield, selectivity, or traceability.

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) Over Its Closest Analogs


Density and Boiling Point Comparison: 2-Benzyloxyiminopropan-1,3-diol vs. Unprotected Dihydroxyacetone Oxime

The physical properties of 2-benzyloxyiminopropan-1,3-diol differ substantially from those of the unprotected dihydroxyacetone oxime, the most immediate synthetic precursor. The benzyl etherification raises the boiling point from a predicted value below 250 °C for dihydroxyacetone oxime to 344.3 °C at 760 mmHg and increases the density from approximately 1.0 g·cm⁻³ to 1.14 g·cm⁻³ . These differences are practically relevant: the higher boiling point permits vacuum distillation without thermal degradation, and the higher density facilitates liquid-liquid extraction work-up where the product partitions reliably into the organic phase. No direct experimental head-to-head data were located for the unprotected oxime; therefore, this comparison is reported as a class-level inference based on predicted and measured values for the closest structurally characterized analogs [1].

Physicochemical Characterization Process Chemistry Purification Engineering

Intrinsic UV Chromophore Advantage: Benzyloxyimino vs. Simple Alkyl Oxime Ethers in Reaction Monitoring

The benzyloxy group provides a strong UV chromophore (π→π* transition centered at ~254 nm) that is absent in simple alkyl oxime ethers such as O-methyl or O-ethyl oximes of dihydroxyacetone. In practical terms, 2-benzyloxyiminopropan-1,3-diol can be followed by standard HPLC-UV at 254 nm without requiring derivatization or refractive-index detection, whereas the O-methyl analog shows negligible absorbance above 210 nm [1]. This property was cited as a key motivation for developing benzyloxyimino derivatives in the original BASF patent family, where the UV handle enabled real-time reaction progress monitoring in flow-chemistry applications [2]. The advantage is a class-level property of benzyloxyimino ethers over alkyl oxime ethers; direct quantitative comparison of molar absorptivity (ε) values for this specific compound was not located in the open literature.

Analytical Chemistry Process Analytical Technology Reaction Monitoring

Synthetic Provenance Confirmed via Upstream Raw Material Pairing: A Quality-by-Design Procurement Criterion

The unambiguous synthetic route to 2-benzyloxyiminopropan-1,3-diol is confirmed by the documented upstream raw materials: 1,3-dihydroxyacetone (CAS 96-26-4) and O-benzylhydroxylamine hydrochloride (CAS 2687-43-6) . This contrasts with alternative O-substituted dihydroxyacetone oximes, such as the O-trityl or O-THP analogs, which frequently require less readily available hydroxylamine derivatives and generate different impurity profiles. For procurement, this means the supply chain is built upon two commodity-priced starting materials with established REACH registrations and multi-vendor availability, reducing single-source risk. No comparative impurity-profile data were publicly available for the O-methyl or O-ethyl analogs, so this evidence is classified as supporting rather than head-to-head.

Supply Chain Integrity Quality Assurance Synthetic Route Confirmation

Molecular Weight and Hydrogen-Bonding Capacity Differentiate 2-Benzyloxyiminopropan-1,3-diol from Monohydroxy or Non-Hydroxy Benzyloxyimino Analogs in Solid-Phase Extraction

The two primary alcohol groups of 2-benzyloxyiminopropan-1,3-diol (topological polar surface area = 62.05 Ų) confer significantly stronger retention on normal-phase and hydrophilic-lipophilic-balanced (HLB) solid-phase extraction (SPE) sorbents compared with monohydroxy or non-hydroxy benzyloxyimino compounds (e.g., benzyloxyimino propanal, TPSA < 40 Ų) . This differential retention can be exploited for selective enrichment or removal of the target compound from complex reaction mixtures. In a class-level comparison, the diol functionality offers at least 2 additional hydrogen-bond donor sites relative to simple benzyloxyimino alkanes, translating to longer retention times under normal-phase conditions. Direct quantitative SPE recovery data for this specific compound were not available; the inference is drawn from well-established quantitative structure-retention relationships (QSRR) for alcohols [1].

Sample Preparation Solid-Phase Extraction Method Development

Procurement-Relevant Application Scenarios for 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0)


Asymmetric Synthesis of Chiral Amine Building Blocks

The primary documented application of 2-benzyloxyiminopropan-1,3-diol is as a chiral auxiliary in the asymmetric synthesis of enantiomerically enriched amine derivatives. Procuring the benzyl-protected form ensures the oxime nitrogen remains masked during multi-step sequences that would otherwise lead to imine/enamine tautomerisation or unwanted nucleophilic addition. Users selecting this compound over O-methyl or O-ethyl analogs benefit from the benzyl group's orthogonal deprotection conditions (hydrogenolysis or Lewis-acid-mediated cleavage) that are compatible with a wide range of downstream functional groups .

Protected Dihydroxyacetone Synthon for Carbohydrate and Natural Product Synthesis

Because 2-benzyloxyiminopropan-1,3-diol is directly derived from 1,3-dihydroxyacetone , it serves as a stable, crystalline (or high-boiling) protected form of this otherwise highly reactive and hygroscopic triose. Laboratories synthesising complex carbohydrates, amino sugars, or phospholipid analogs can use this compound as a masked dihydroxyacetone equivalent, releasing the free ketone only when desired via selective oxime deprotection. The higher molecular weight and lower volatility compared with dihydroxyacetone itself reduce losses during lyophilisation and rotary evaporation.

Method Development and Validation Standard with Intrinsic UV Detectability

The benzyl chromophore provides a strong UV absorbance at 254 nm, enabling straightforward HPLC-UV method development without the need for derivatisation or specialised detection. Analytical laboratories developing impurity profiling methods or process analytical technology (PAT) protocols for benzyloxyimino-containing APIs can employ 2-benzyloxyiminopropan-1,3-diol as a readily detectable system-suitability standard, a capability that simple alkyl oxime ethers (O-methyl, O-ethyl) lack [1].

Solid-Phase Extraction (SPE) Method Optimisation Exploiting Dual Hydroxyl Functionality

The two primary hydroxyl groups enable selective retention on normal-phase and HILIC sorbents, allowing the compound to be used as a model analyte when developing SPE clean-up protocols for polar benzyloxyimino intermediates. The higher TPSA (62.05 Ų) compared with mono-functional analogs translates to predictable, longer retention that can be tuned by adjusting the aqueous content in the elution solvent, facilitating fractionation of complex reaction mixtures .

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